molecular formula C9H8ClN3O B2561925 5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine CAS No. 500867-12-9

5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine

Cat. No. B2561925
CAS RN: 500867-12-9
M. Wt: 209.63
InChI Key: CSYAPQQQRVPGKN-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine (abbreviated as 5-Cl-PMA) is an organic compound composed of a five-membered ring. It is a member of the oxadiazole class of compounds, which are heterocyclic compounds containing a nitrogen atom in a five-membered ring. 5-Cl-PMA has been studied for its potential applications in medicinal chemistry and pharmaceuticals due to its unique structure and properties.

Scientific Research Applications

Therapeutic Worth and Biological Roles

The 1,3,4-oxadiazole core, a five-membered aromatic ring, has been identified as a significant scaffold in medicinal chemistry due to its ability to effectively bind with different enzymes and receptors in biological systems. This enables 1,3,4-oxadiazole derivatives to exhibit a wide range of bioactivities. Recent research has focused on developing these derivatives for treating various ailments, highlighting their high therapeutic potential across a broad spectrum of medicinal chemistry, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal applications (Verma et al., 2019). Similarly, the synthesis and biological roles of 1,3,4-oxadiazole derivatives have been extensively studied, showcasing their importance in developing new medicinal species for treating numerous diseases (Nayak & Poojary, 2019).

Antitubercular Activity

One specific application of 1,3,4-oxadiazole derivatives is in antitubercular therapy. The modification of isoniazid (INH) structures with N-substituted 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine derivatives has shown promising in vitro anti-tubercular activity against various mycobacterial strains, including M. tuberculosis H37Rv, M. avium, M. kansasii, and clinical isolates. Some derivatives demonstrated efficacy comparable to INH, highlighting the potential of these compounds in developing new leads for anti-TB compounds (Asif, 2014).

Synthesis and Pharmacology

Recent advancements in the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have been reported, emphasizing their antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. This review covered compounds containing oxadiazole rings published in the last few years, underscoring the ongoing interest in oxadiazole derivatives as biologically active units in pharmaceutical research (Wang et al., 2022).

properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-7-3-1-6(2-4-7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYAPQQQRVPGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C(O2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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